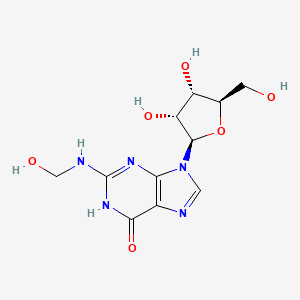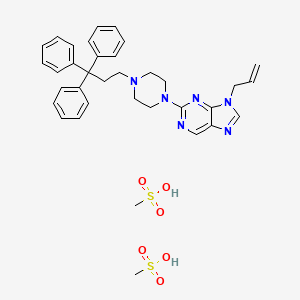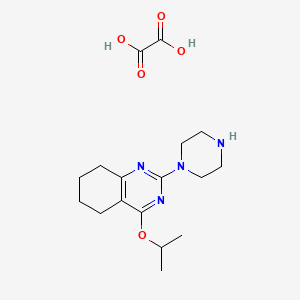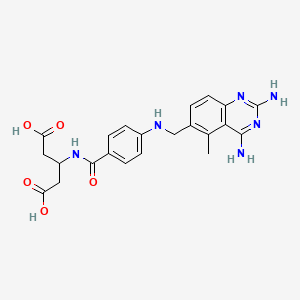![molecular formula C20H16ClN3 B12904951 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 89018-41-7](/img/structure/B12904951.png)
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a chemical compound belonging to the imidazo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system, which contributes to its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
The synthesis of 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α-bromoketones in the presence of a base can lead to the formation of the imidazo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s neuroprotective and anti-inflammatory activities are thought to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and exhibit diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also have a fused bicyclic system and are relevant in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
89018-41-7 |
|---|---|
Molekularformel |
C20H16ClN3 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
8-benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H16ClN3/c1-14-12-18(21)23-20-17(13-15-8-4-2-5-9-15)22-19(24(14)20)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI-Schlüssel |
IWTUXOPROBMMLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)CC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)


![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)



